Cas no 25811-35-2 (Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester)
25811-35-2 structure
Product Name:Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester
Numero CAS:25811-35-2
MF:C33H60O8
MW:584.824711799622
CID:275220
PubChem ID:117642
Update Time:2025-04-19
Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester
- [3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propyl] heptanoate
- 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
- 3-(heptanoyloxy)-2,2-bis[(heptanoyloxy)methyl]propyl heptanoate
- PENTAERYTHRITOL, TETRAHEPTANOATE
- [3-heptanoyloxy-2, 2-bis(heptanoyloxymethyl)propyl] heptanoate
- 750HPD2T6W
- 2,2-BIS[[(1-OXOHEPTYL)OXY]METHYL]PROPANE-1,3-DIYL BISHEPTANOATE
- 2,2-bis(hydroxymethyl)propane-1,3-diol; heptanoic acid
- 25811-35-2
- 2,2-BIS((HEPTANOYLOXY)METHYL)PROPANE-1,3-DIYL DIHEPTANOATE
- Q27266319
- AS-82683
- HEPTANOIC ACID, 2,2-BIS(((1-OXOHEPTYL)OXY)METHYL)-1,3-PROPANEDIYL ESTER
- EINECS 247-279-7
- Pentaerythrityl tetraheptanoate
- UNII-750HPD2T6W
- SCHEMBL2865315
- F87872
- PENTAERYTHRITOL TETRA-N-HEPTANOATE
- HEPTANOIC ACID, 1,1'-(2,2-BIS(((1-OXOHEPTYL)OXY)METHYL)-1,3-PROPANEDIYL) ESTER
- pentaerythritol tetraheptanoate
- DTXSID50180467
- HEPTANOIC ACID, NEOPENTANETETRAYL ESTER
- EC 247-279-7
- NS00002020
- NCGQPNAQUYGWMI-UHFFFAOYSA-N
-
- Inchi: 1S/C33H60O8/c1-5-9-13-17-21-29(34)38-25-33(26-39-30(35)22-18-14-10-6-2,27-40-31(36)23-19-15-11-7-3)28-41-32(37)24-20-16-12-8-4/h5-28H2,1-4H3
- Chiave InChI: NCGQPNAQUYGWMI-UHFFFAOYSA-N
- Sorrisi: O(C(CCCCCC)=O)CC(COC(CCCCCC)=O)(COC(CCCCCC)=O)COC(CCCCCC)=O
Proprietà calcolate
- Massa esatta: 584.429
- Massa monoisotopica: 584.429
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 41
- Conta legami ruotabili: 32
- Complessità: 573
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.7
- Superficie polare topologica: 105Ų
Proprietà sperimentali
- Densità: 0.995
- Punto di fusione: -1.5~-0.5℃
- Punto di ebollizione: 618°Cat760mmHg
- Punto di infiammabilità: 249.7°C
- Indice di rifrazione: 1.463
- PSA: 105.2
Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1260184-100mg |
2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate |
25811-35-2 | 95% | 100mg |
$345 | 2024-06-06 | |
| Aaron | AR00BNUE-100mg |
2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate |
25811-35-2 | 95% | 100mg |
$347.00 | 2025-02-12 | |
| 1PlusChem | 1P00BNM2-100mg |
2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate |
25811-35-2 | 95% | 100mg |
$353.00 | 2023-12-18 | |
| eNovation Chemicals LLC | Y1260184-100mg |
2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate |
25811-35-2 | 95% | 100mg |
$345 | 2025-03-01 |
Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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